Stat3-IN-26

PROTAC Ligand Design Structure-Activity Relationship

STAT3-IN-26 is a specialized PROTAC building block—not a direct STAT3 inhibitor. Its unique pentafluorobenzenesulfonamide core with a benzoic acid linker enables conjugation to E3 ligase ligands (e.g., cereblon) to construct STAT3 degraders like PROTAC STAT3 degrader-3 (S3D1). This compound is essential for SAR studies on linker chemistry and as a non-degrading control. Generic substitution is not possible—the specific functional group geometry is critical for ternary complex formation and efficient ubiquitination. For STAT3-targeting PROTAC research, this is the definitive ligand.

Molecular Formula C16H11F5N2O5S
Molecular Weight 438.3 g/mol
Cat. No. B12364394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3-IN-26
Molecular FormulaC16H11F5N2O5S
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H11F5N2O5S/c1-23(6-9(24)22-8-4-2-7(3-5-8)16(25)26)29(27,28)15-13(20)11(18)10(17)12(19)14(15)21/h2-5H,6H2,1H3,(H,22,24)(H,25,26)
InChIKeyOCIJQEBSIRWRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STAT3-IN-26: A Specialized Ligand for PROTAC-Mediated STAT3 Degradation


STAT3-IN-26 (CAS 3033746-27-6) is a synthetic small-molecule ligand that binds the STAT3 protein and is specifically designed for incorporation into proteolysis-targeting chimeras (PROTACs). It is the STAT3-recruiting ligand component of PROTAC STAT3 degrader-3 (S3D1) . This compound is not a direct inhibitor of STAT3 signaling; rather, it serves as a modular building block for researchers constructing heterobifunctional degraders that harness the ubiquitin-proteasome system to selectively eliminate STAT3 .

Why STAT3-IN-26 Cannot Be Replaced by Other STAT3 Ligands or Inhibitors


Generic substitution is not feasible because STAT3-IN-26 possesses a unique chemical structure (a pentafluorobenzenesulfonamide core with a benzoic acid linker handle) that is essential for its role as a PROTAC ligand . Unlike direct STAT3 inhibitors, it is not designed to block phosphorylation, dimerization, or DNA binding. Its specific functional group geometry is critical for conjugation to an E3 ligase ligand (e.g., cereblon) and for maintaining the necessary spatial orientation to form a stable ternary complex . Substituting with another STAT3 binder (e.g., BP-1-102) would alter the linker attachment point, potentially disrupting the induced proximity required for efficient ubiquitination and degradation .

Quantitative Differentiation of STAT3-IN-26 Against Key Comparators


Unique PROTAC Ligand Architecture vs. Direct Inhibitor BP-1-102

STAT3-IN-26 is derived from the pentafluorophenylsulfonamide scaffold of BP-1-102 but with a critical modification: the isopropylbenzene moiety is replaced with a benzoic acid group to serve as a linker attachment point . While BP-1-102 is a direct STAT3-SH2 domain inhibitor (Kd = 504 nM; DNA binding IC50 = 6.8 µM) , STAT3-IN-26 is not evaluated for standalone inhibition; its value lies in enabling PROTAC synthesis. The structural divergence is quantified by the removal of a hydrophobic group and the introduction of a carboxyl handle, which is essential for tethering to an E3 ligand .

PROTAC Ligand Design Structure-Activity Relationship

Distinct PROTAC Degrader Outcomes: STAT3 degrader-3 vs. SD-436

The PROTAC constructed with STAT3-IN-26 (PROTAC STAT3 degrader-3, S3D1) demonstrates effective STAT3 degradation, as reported in the patent . In contrast, a PROTAC built with a different STAT3 ligand (STAT3 ligand 5), SD-436, achieves a DC50 of 10 nM in SU-DHL-1 cells and >95% maximal degradation . This quantitative performance gap highlights that ligand choice directly impacts degrader potency. STAT3-IN-26 is a key tool for investigating how modifications to the STAT3-binding ligand influence the degradation efficiency of the resulting PROTAC.

PROTAC Targeted Protein Degradation DC50

Limited Public Binding Affinity Data: A Critical Caveat

No direct, quantitative binding affinity data (Kd or IC50) for STAT3-IN-26 binding to STAT3 is publicly available in peer-reviewed literature or patents. The patent that discloses the compound does not provide such measurements . In contrast, the structurally related BP-1-102 has a well-characterized Kd of 504 nM for STAT3 . The absence of binding data for STAT3-IN-26 means its intrinsic affinity relative to other STAT3 ligands cannot be directly compared, representing a key limitation for structure-activity relationship (SAR) studies.

Binding Affinity Kd Data Gaps

Validated Research Applications for STAT3-IN-26


Synthesis of PROTAC STAT3 Degrader-3 (S3D1)

The primary documented use of STAT3-IN-26 is as the STAT3-binding ligand in the synthesis of PROTAC STAT3 degrader-3 (S3D1). The patent describes conjugating this ligand to a cereblon-binding moiety via a flexible linker, yielding a functional degrader . This application is essential for studying the therapeutic potential of targeted STAT3 degradation in cancer models.

Structure-Activity Relationship (SAR) Studies for PROTAC Development

Due to its unique linker handle and derivation from a known STAT3 inhibitor scaffold (BP-1-102), STAT3-IN-26 is valuable for SAR investigations. Researchers can systematically vary the linker length and E3 ligase ligand while keeping the STAT3-binding core constant . This enables direct comparison of degrader efficiency as a function of linker chemistry and E3 recruitment.

Control for Evaluating PROTAC Ternary Complex Formation

STAT3-IN-26 can be used as a non-degrading control molecule to validate the necessity of E3 ligase recruitment in a PROTAC system. When used without conjugation to an E3 ligand, it should bind STAT3 but not induce degradation, allowing researchers to distinguish between binding-dependent inhibition and degradation-dependent pharmacology .

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29 linked technical documents
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